molecular formula C25H20ClNO5 B4716869 (4E)-2-(4-chlorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one

(4E)-2-(4-chlorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4716869
M. Wt: 449.9 g/mol
InChI Key: DGQPFJSSEXGUHQ-LTGZKZEYSA-N
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Description

(4E)-2-(4-chlorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO5/c1-29-22-7-2-3-8-23(22)31-14-13-30-20-6-4-5-17(15-20)16-21-25(28)32-24(27-21)18-9-11-19(26)12-10-18/h2-12,15-16H,13-14H2,1H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQPFJSSEXGUHQ-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-chlorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Substitution reactions: Introduction of the 4-chlorophenyl and 3-[2-(2-methoxyphenoxy)ethoxy]phenyl groups can be done through nucleophilic substitution reactions.

    Methylidene formation: The final step involves the formation of the methylidene group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group.

    Substitution: The compound can undergo various substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to dechlorinated or reduced oxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or photonic materials.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.

Medicine

    Drug Development: The compound could be explored for its therapeutic potential in treating diseases such as cancer or infections.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-bromophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
  • (4E)-2-(4-fluorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one

Uniqueness

The unique structural features of (4E)-2-(4-chlorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one, such as the presence of the chlorophenyl and methoxyphenoxy groups, may confer distinct biological activities and chemical reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(4-chlorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-2-(4-chlorophenyl)-4-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one

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